3-cyclopropyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-cyclopropyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3, linked via a methylsulfanyl bridge to the thienopyrimidinone scaffold. The oxadiazole moiety is known for enhancing bioavailability and serving as a bioisostere for ester or amide groups .
This compound belongs to a class of small molecules often explored for kinase inhibition, antimicrobial activity, or as intermediates in drug discovery.
Properties
IUPAC Name |
3-cyclopropyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-11-2-4-12(5-3-11)17-21-15(25-22-17)10-27-19-20-14-8-9-26-16(14)18(24)23(19)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUNFVUMZLHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting with a cyclopropylamine base, the synthesis progresses through various stages involving the formation of the thieno[3,2-d]pyrimidin-4-one core and subsequent attachment of the oxadiazole and sulfanyl groups.
Key steps in the synthesis include:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: : This core structure is synthesized via a cyclization reaction under controlled temperature and pH conditions.
Addition of the Oxadiazole Group: : The oxadiazole moiety is introduced using a specific condensation reaction involving 4-methylphenylhydrazine and appropriate oxidizing agents.
Attachment of the Sulfanyl Group: : The sulfanyl group is attached using thiol reagents under mild conditions to avoid degradation of the sensitive oxadiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves:
Use of automated reactors for precise control over reaction parameters.
Implementation of purification techniques such as crystallization and chromatography.
Adherence to strict quality control measures to comply with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo several types of chemical reactions, including:
Oxidation: : Oxidation reactions can be induced using strong oxidizing agents, leading to modifications in the sulfanyl or oxadiazole moieties.
Reduction: : Reduction processes often target the oxadiazole ring or the thieno[3,2-d]pyrimidin-4-one core, usually involving metal catalysts.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the sulfanyl group, modifying the overall activity of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines.
Major Products
The major products formed from these reactions vary based on the conditions but often include:
Derivatives with modified oxadiazole rings.
Reduced thieno[3,2-d]pyrimidin-4-one cores.
Substituted compounds with diverse functional groups enhancing pharmacological properties.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules and materials.
Biology: : Acts as a probe to study biochemical pathways and enzyme activities.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It binds to specific enzymes or receptors, influencing their activity.
Pathways Involved: : It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Key Observations:
Core Variability: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from thieno[2,3-d]pyrimidin-4-one and thieno[3,4-d]pyrimidin-4(3H)-one in ring fusion positions, altering electronic distribution and binding affinity.
Substituent Impact :
- The 4-methylphenyl-oxadiazole group in the target compound likely enhances lipophilicity compared to the pyridin-2-yl analog , affecting membrane permeability.
- The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents like 2-methylpropyl , aligning with QSPR principles on van der Waals interactions .
Biological Activity :
- Compounds with oxadiazole or thiazole substituents (e.g., ) are frequently associated with kinase or protease inhibition due to hydrogen-bonding capabilities.
- The sulfanylidene group in may confer redox activity or metal-binding properties, broadening therapeutic applications.
Research Findings and Mechanistic Insights
- Electronic Structure: Quantum-chemical analyses suggest that electron-withdrawing groups (e.g., oxadiazole) on the thienopyrimidinone scaffold polarize the aromatic system, enhancing interactions with target proteins .
- Lumping Strategy Relevance : Compounds with similar van der Waals descriptors (e.g., cyclopropyl vs. methylpropyl) may be grouped for high-throughput screening, as their physicochemical properties (e.g., logP, solubility) exhibit congener-like behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
